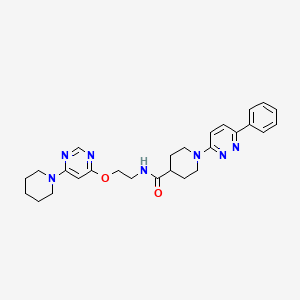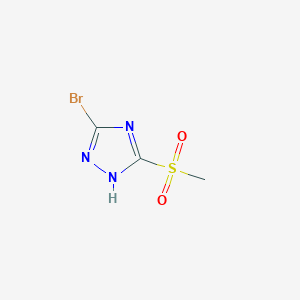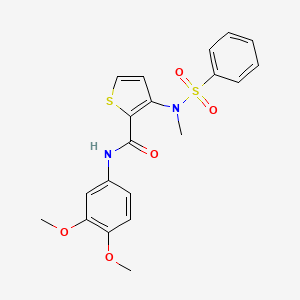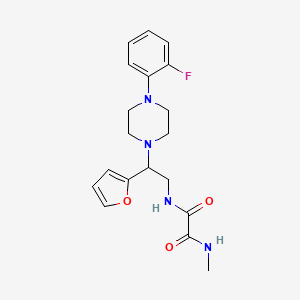
1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H33N7O2 and its molecular weight is 487.608. The purity is usually 95%.
BenchChem offers high-quality 1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Angiogenic and DNA Cleavage Properties
The molecule has been studied for its potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. A series of derivatives were synthesized and tested using the chick chorioallantoic membrane (CAM) model. The derivatives exhibited significant anti-angiogenic activity and also showed DNA cleavage activities, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Anticancer Properties
Derivatives of the molecule have shown promising anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with some compounds outperforming the standard drug curcumin. The structure-activity relationship (SAR) analysis indicated that certain structural moieties, when attached to the main molecule, can enhance its anti-proliferative activities. Molecular docking studies suggested good binding affinity with Bcl-2 protein, a critical player in cell death regulation (Parveen et al., 2017).
Process Development for Central Nervous System Disorders
A scalable and facile synthetic process was established for a derivative of this molecule, identified as a novel Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. The optimized process involved acylation, deprotection, and salt formation, demonstrating the potential for large-scale production (Wei et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids. This inhibition can have various physiological implications, potentially in the regulation of blood pressure and inflammation. The research highlighted critical functional groups and structural modifications that enhanced potency and selectivity, providing a foundation for further development of therapeutic agents (Thalji et al., 2013).
Inhibition of PCSK9
Compounds from this chemical series were identified as small molecule inhibitors of PCSK9 mRNA translation, a mechanism relevant to cholesterol metabolism and cardiovascular diseases. The series showed improved potency and pharmacokinetic properties over earlier lead structures, indicating potential therapeutic applications (Londregan et al., 2018).
特性
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N7O2/c35-27(28-13-18-36-26-19-25(29-20-30-26)33-14-5-2-6-15-33)22-11-16-34(17-12-22)24-10-9-23(31-32-24)21-7-3-1-4-8-21/h1,3-4,7-10,19-20,22H,2,5-6,11-18H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCQZDHVXPYNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2627888.png)
![2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2627889.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2627892.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2627893.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)



![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)